molecular formula C23H20N2S B7476491 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine

1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine

Cat. No. B7476491
M. Wt: 356.5 g/mol
InChI Key: FIGJQGMJUZZZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine, also known as DPTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPTM is a thiazole derivative and belongs to the class of amine compounds.

Mechanism of Action

The mechanism of action of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes.
Biochemical and Physiological Effects:
1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has been reported to exhibit low toxicity in vivo and in vitro. It has been shown to have a high affinity for certain receptors in the brain, which may explain its potential use as a fluorescent probe. 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine in lab experiments is its low toxicity. This makes it a suitable compound for in vitro and in vivo studies. However, one limitation is that the mechanism of action of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine is not well understood, which may make it difficult to interpret results from experiments.

Future Directions

There are numerous future directions for the study of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine. One possible direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its potential use as a therapeutic agent for the treatment of fungal and bacterial infections. Further studies are also needed to understand the mechanism of action of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine and to identify its molecular targets.

Synthesis Methods

The synthesis method of 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine involves the reaction of 2-phenyl-1,3-thiazole-5-carbaldehyde with diphenylmethanamine in the presence of a reducing agent. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The product obtained is purified using column chromatography to obtain pure 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine.

Scientific Research Applications

1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has been studied extensively for its potential applications in various fields. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, 1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine has been used in the synthesis of other compounds with potential biological activities.

properties

IUPAC Name

1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2S/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)24-16-21-17-25-23(26-21)20-14-8-3-9-15-20/h1-15,17,22,24H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGJQGMJUZZZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)CNC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-diphenyl-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]methanamine

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